Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
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Overview
Description
Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazepane derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can replace the 2-chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazepane derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies involving sulfur and nitrogen-containing heterocycles.
Medicine: The compound’s unique structure may be explored for its potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The thiazepane ring and the attached functional groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-(2-bromophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide: Similar structure with a bromine atom instead of chlorine.
Tert-butyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide: Similar structure with a fluorine atom instead of chlorine.
Tert-butyl 7-(2-methylphenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide: Similar structure with a methyl group instead of chlorine.
Uniqueness
Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is unique due to the presence of the 2-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c1-16(2,3)22-15(19)18-9-8-14(23(20,21)11-10-18)12-6-4-5-7-13(12)17/h4-7,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWCGQHAFQPTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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